molecular formula C18H17F7O3 B12771200 D-Teflumethrin CAS No. 1208235-75-9

D-Teflumethrin

Cat. No.: B12771200
CAS No.: 1208235-75-9
M. Wt: 414.3 g/mol
InChI Key: BKACAEJQMLLGAV-KWKBKKAHSA-N
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Description

D-Teflumethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is chemically identified as [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropane-1-carboxylate . This compound is widely used in pest control due to its high efficacy against a broad spectrum of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Teflumethrin involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3,3,3-trifluoroprop-1-en-1-yl bromide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization and recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

D-Teflumethrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and halogenated compounds .

Scientific Research Applications

D-Teflumethrin has a wide range of applications in scientific research:

Mechanism of Action

D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels in nerve cells, prolonging the open state of these channels. This disruption leads to continuous nerve impulses, causing paralysis and eventual death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin
  • Flumethrin

Comparison

D-Teflumethrin is unique due to its high efficacy and broad-spectrum activity. Compared to other pyrethroids like permethrin and cypermethrin, this compound has a higher knockdown effect and longer residual activity. Its chemical structure, with multiple fluorine atoms, contributes to its stability and potency .

Properties

CAS No.

1208235-75-9

Molecular Formula

C18H17F7O3

Molecular Weight

414.3 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1

InChI Key

BKACAEJQMLLGAV-KWKBKKAHSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C

Origin of Product

United States

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